molecular formula C19H19Cl2NO2 B5483725 (E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE

(E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE

Cat. No.: B5483725
M. Wt: 364.3 g/mol
InChI Key: YNJBGEMNXFLNOG-SNAWJCMRSA-N
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Description

(E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE is an organic compound characterized by its complex structure, which includes a dichlorophenyl group, a hydroxy-isopropyl-methylanilino group, and a propenone backbone

Properties

IUPAC Name

(E)-1-(3,5-dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO2/c1-11(2)16-10-17(12(3)6-19(16)24)22-5-4-18(23)13-7-14(20)9-15(21)8-13/h4-11,22,24H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJBGEMNXFLNOG-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC=CC(=O)C2=CC(=CC(=C2)Cl)Cl)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1N/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and 4-hydroxy-5-isopropyl-2-methylaniline.

    Condensation Reaction: The key step involves a condensation reaction between 3,5-dichlorobenzaldehyde and 4-hydroxy-5-isopropyl-2-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (50-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: The exact pathways involved depend on the specific application, but may include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-2-METHYLANILINO)-2-PROPEN-1-ONE: Similar structure but lacks the isopropyl group.

    (E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-ETHYLANILINO)-2-PROPEN-1-ONE: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

(E)-1-(3,5-DICHLOROPHENYL)-3-(4-HYDROXY-5-ISOPROPYL-2-METHYLANILINO)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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